molecular formula C18H18ClN5O2S B2609112 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 694464-06-7

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B2609112
CAS No.: 694464-06-7
M. Wt: 403.89
InChI Key: JIMWRKTVSXDOLM-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide is a complex compound of significant interest in the fields of chemistry and pharmacology. Its unique structure features a triazole ring attached to both an amino group and a 3-methylphenyl group, a sulfanyl group linking the triazole ring to an acetamide moiety, and a 5-chloro-2-methoxyphenyl group attached to the acetamide. This multi-faceted composition offers diverse chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide typically involves a multi-step process starting from basic organic substrates. The first step often includes the formation of the triazole ring through a cyclization reaction. Subsequently, the triazole ring is functionalized with an amino group and a 3-methylphenyl group. The acetamide linkage is formed in a separate reaction, involving the use of sulfanyl intermediates and then attaching the 5-chloro-2-methoxyphenyl group.

Industrial Production Methods

For large-scale production, the synthesis is optimized to improve yield and reduce costs. Advanced techniques such as continuous flow chemistry can be employed, enabling better control over reaction conditions, such as temperature and pressure, and enhancing product purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds efficiently, with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: Typically involving agents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride, converting ketone groups to alcohols.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl rings or the triazole ring.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide under acidic conditions.

  • Reduction: Sodium borohydride in ethanol.

  • Substitution: Chlorinating agents such as thionyl chloride, and nucleophiles like amines.

Major Products

  • Oxidation: Sulfoxides and sulfones.

  • Reduction: Alcohol derivatives.

  • Substitution: Various substituted derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

In chemistry, it serves as a precursor or intermediate in the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, it has been studied for its potential pharmacological properties. The compound’s triazole moiety is known for its antifungal, antibacterial, and anticancer activities. Researchers are exploring its effectiveness as a therapeutic agent, targeting specific biological pathways.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure offers opportunities for innovation in material science and industrial chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects varies depending on its application. In medicinal chemistry, it may inhibit specific enzymes or interfere with molecular pathways critical for the survival of pathogens or cancer cells. The triazole ring, in particular, plays a crucial role in binding to biological targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide

  • 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-bromo-2-methoxyphenyl)acetamide

  • 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-ethoxyphenyl)acetamide

Uniqueness

Compared to other similar compounds, 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide stands out due to its specific substitutions on the triazole ring and the phenyl groups. These substitutions impact the compound's reactivity, biological activity, and overall chemical behavior, making it a unique candidate for various scientific and industrial applications.

There you have it—a comprehensive overview of this compound. Did I hit the mark?

Properties

IUPAC Name

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)20)27-10-16(25)21-14-9-13(19)6-7-15(14)26-2/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMWRKTVSXDOLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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